
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
准备方法
The synthesis of 1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet commercial standards.
化学反应分析
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its stability and versatility.
作用机制
The mechanism by which 1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of reactive silicon species, which can participate in various transformations. In biological systems, its interactions with biomolecules are influenced by its hydrophobic and hydrophilic properties, as well as its ability to form stable complexes with other molecules.
相似化合物的比较
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane can be compared with other organosilicon compounds, such as:
Tetramethyldisiloxane: Lacks the phenyl and propyl groups, making it less complex and with different reactivity.
Phenyltrimethoxysilane: Contains a phenyl group but has different functional groups attached to the silicon atom, leading to different chemical behavior.
Hexamethyldisiloxane: Similar in structure but lacks the phenyl and propyl groups, resulting in different physical and chemical properties.
属性
CAS 编号 |
88237-93-8 |
|---|---|
分子式 |
C14H26OSi2 |
分子量 |
266.53 g/mol |
IUPAC 名称 |
trimethyl-[methyl-(3-methylphenyl)-propylsilyl]oxysilane |
InChI |
InChI=1S/C14H26OSi2/c1-7-11-17(6,15-16(3,4)5)14-10-8-9-13(2)12-14/h8-10,12H,7,11H2,1-6H3 |
InChI 键 |
ZYEATRQLBRKFTR-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si](C)(C1=CC=CC(=C1)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


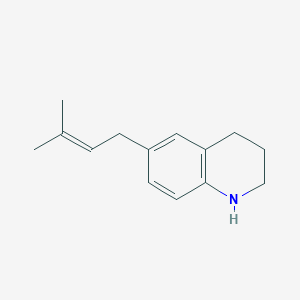
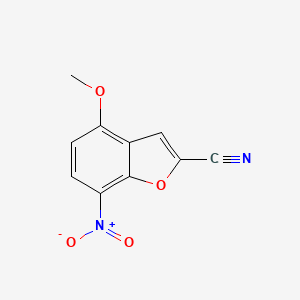

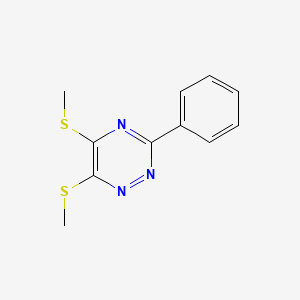
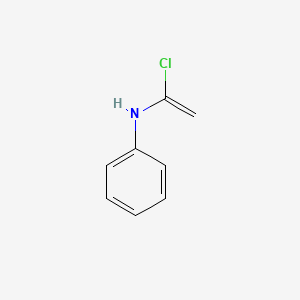

![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)
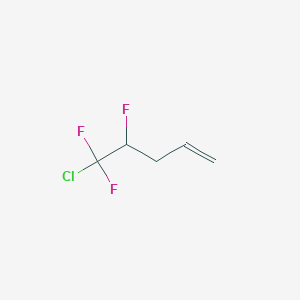
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)

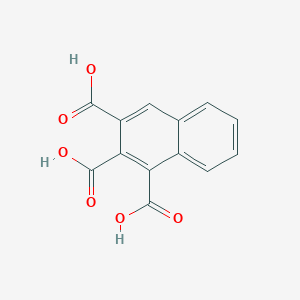
![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
